molecular formula C6H13O4P B14354586 Diethyl (2-hydroxyethenyl)phosphonate CAS No. 91152-70-4

Diethyl (2-hydroxyethenyl)phosphonate

Cat. No.: B14354586
CAS No.: 91152-70-4
M. Wt: 180.14 g/mol
InChI Key: COCLNHODPLUIQX-UHFFFAOYSA-N
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Description

Diethyl (2-hydroxyethenyl)phosphonate is an organophosphorus compound with the molecular formula C6H13O4P It is a phosphonate ester, characterized by the presence of a phosphonic acid group bonded to two ethyl groups and a hydroxyethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-hydroxyethenyl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate hydroxyethenyl precursor under controlled conditions. The reaction typically requires the presence of a catalyst, such as anhydrous Lewis acids, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as depolymerization of paraformaldehyde, ring formation with formaldehyde and diethanolamine, and subsequent reaction with diethyl phosphite . These methods are designed to be efficient and cost-effective, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-hydroxyethenyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a wide range of phosphonate esters with different functional groups .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to diethyl (2-hydroxyethenyl)phosphonate include:

Uniqueness

This compound is unique due to its specific hydroxyethenyl group, which imparts distinct chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research studies where other phosphonate esters may not be as effective .

Properties

CAS No.

91152-70-4

Molecular Formula

C6H13O4P

Molecular Weight

180.14 g/mol

IUPAC Name

2-diethoxyphosphorylethenol

InChI

InChI=1S/C6H13O4P/c1-3-9-11(8,6-5-7)10-4-2/h5-7H,3-4H2,1-2H3

InChI Key

COCLNHODPLUIQX-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C=CO)OCC

Origin of Product

United States

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